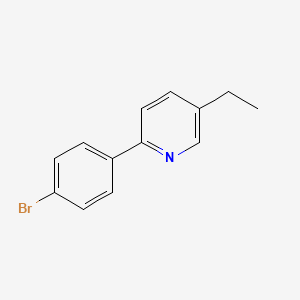

Pyridine, 2-(4-bromophenyl)-5-ethyl-

Description

Contextual Significance of Arylpyridines in Contemporary Chemical Research

Arylpyridines are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that can bind to multiple biological targets. nih.gov This versatility has led to their incorporation into a wide array of pharmaceuticals. nih.gov The pyridine (B92270) ring itself is a key component in numerous FDA-approved drugs. nih.gov The introduction of an aryl group can significantly influence the molecule's biological activity, with different substituents on either the pyridine or the aryl ring modulating its properties. For instance, some pyridine derivatives have shown promise as antiproliferative agents for cancer therapy. nih.gov

Beyond their medicinal applications, arylpyridines are crucial in the development of advanced materials. Specifically, 2-phenylpyridine (B120327) and its derivatives are fundamental precursors for creating highly fluorescent metal complexes used in organic light-emitting diodes (OLEDs). wikipedia.org These complexes, often involving iridium, can exhibit phosphorescence, a key property for achieving high efficiency in OLED devices. The electronic properties of these materials can be fine-tuned by modifying the substituents on the arylpyridine ligand.

Structural Salience of Pyridine, 2-(4-bromophenyl)-5-ethyl- within the Heterocyclic Landscape

The structure of Pyridine, 2-(4-bromophenyl)-5-ethyl- is notable for several key features. As a 2-substituted pyridine, the aryl group is positioned adjacent to the nitrogen atom, which can influence the molecule's electronic properties and its ability to coordinate with metal ions. The presence of a bromine atom on the phenyl ring at the para-position introduces a site for further chemical modification. Halogenated organic compounds are valuable intermediates in organic synthesis, often serving as handles for cross-coupling reactions to introduce new functional groups.

Identified Knowledge Gaps and Prospective Research Avenues for Pyridine, 2-(4-bromophenyl)-5-ethyl-

A thorough review of the scientific literature reveals a significant knowledge gap concerning Pyridine, 2-(4-bromophenyl)-5-ethyl-. While extensive research exists on the broader class of arylpyridines, there is a notable absence of studies specifically dedicated to this compound. This lack of focused research presents a clear opportunity for future investigation.

Prospective research avenues for Pyridine, 2-(4-bromophenyl)-5-ethyl- are numerous. In the realm of medicinal chemistry, its potential as an antiproliferative agent could be explored, drawing parallels with other substituted pyridine derivatives. The bromine atom could be leveraged to synthesize a library of new compounds through cross-coupling reactions, allowing for a systematic study of structure-activity relationships.

In materials science, this compound could serve as a ligand for the development of novel phosphorescent emitters for OLEDs. The impact of the ethyl and bromo substituents on the photophysical properties of the resulting metal complexes would be a key area of investigation. This could involve synthesizing iridium or platinum complexes and characterizing their emission spectra, quantum yields, and lifetimes.

The following table outlines potential research directions:

| Research Area | Potential Application | Key Structural Feature to Exploit |

| Medicinal Chemistry | Development of new anticancer agents | The entire molecule as a scaffold; the bromine atom for derivatization |

| Materials Science | Creation of new phosphorescent emitters for OLEDs | The 2-arylpyridine core for metal coordination |

| Organic Synthesis | Use as a versatile building block for more complex molecules | The bromine atom for cross-coupling reactions |

Synthetic Approaches to Arylpyridines

The synthesis of arylpyridines can be achieved through various modern organic chemistry methods. While specific synthetic procedures for Pyridine, 2-(4-bromophenyl)-5-ethyl- are not documented, its synthesis can be envisioned through established cross-coupling reactions.

One of the most powerful and widely used methods for forming carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction . nih.gov This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. nih.gov For the synthesis of the target molecule, this could involve the reaction of a bromopyridine with an arylboronic acid or vice versa. The tolerance of the Suzuki coupling to a wide range of functional groups makes it a highly versatile method. nih.gov

Another important method is the Negishi coupling , which utilizes an organozinc reagent and an organic halide, also catalyzed by palladium or nickel. wikipedia.org The Negishi coupling is known for its high yields and mild reaction conditions. orgsyn.org

The Stille reaction offers another pathway, employing an organotin compound and an organic halide with a palladium catalyst. wikipedia.org Organostannanes are stable to air and moisture, making them convenient reagents. wikipedia.org

More recent advancements in organic synthesis have led to the development of C-H activation methods for the arylation of pyridines. rsc.org These reactions directly couple an aryl group to a C-H bond of the pyridine ring, offering a more atom-economical approach. Additionally, photoredox catalysis has emerged as a sustainable method for preparing 2-arylpyridines through the C-H arylation of pyridines. acs.org

The table below summarizes these potential synthetic routes:

| Reaction Name | Key Reagents | Catalyst | General Applicability |

| Suzuki-Miyaura Coupling | Organoboron compound, Organic halide | Palladium | High tolerance for functional groups |

| Negishi Coupling | Organozinc compound, Organic halide | Palladium or Nickel | High yields, mild conditions |

| Stille Reaction | Organotin compound, Organic halide | Palladium | Stable reagents |

| C-H Arylation | Pyridine, Arylating agent | Transition metal | Atom-economical |

| Photoredox Catalysis | Pyridine, Arylating agent | Photosensitizer | Sustainable, mild conditions |

Structure

3D Structure

Properties

CAS No. |

99217-20-6 |

|---|---|

Molecular Formula |

C13H12BrN |

Molecular Weight |

262.14 g/mol |

IUPAC Name |

2-(4-bromophenyl)-5-ethylpyridine |

InChI |

InChI=1S/C13H12BrN/c1-2-10-3-8-13(15-9-10)11-4-6-12(14)7-5-11/h3-9H,2H2,1H3 |

InChI Key |

JOPGEFIRWLJAKV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C=C1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Computational and Theoretical Investigations of Pyridine, 2 4 Bromophenyl 5 Ethyl

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics that govern the behavior of a molecule. These methods provide a microscopic view of electron distribution, orbital interactions, and electrostatic properties.

The three-dimensional arrangement of atoms and the rotational barriers between different parts of a molecule are fundamental to its properties. Density Functional Theory (DFT) is a robust computational method for determining the most stable geometry of a molecule. For Pyridine (B92270), 2-(4-bromophenyl)-5-ethyl-, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.govscispace.com

The key conformational feature of this molecule is the dihedral angle between the pyridine and the 4-bromophenyl rings. Computational studies on analogous 2-phenylpyridine (B120327) systems reveal that these rings are often twisted relative to each other. researchgate.net For similar planar heterocyclic systems connected to a phenyl ring, this angle can be very small, indicating a nearly coplanar arrangement that maximizes π-electron conjugation. nih.gov However, steric hindrance from the ethyl group at the 5-position and the hydrogen atom at the 3-position of the pyridine ring may induce a non-zero dihedral angle. The optimized geometry would represent a balance between the stabilizing effect of conjugation (favoring planarity) and the destabilizing steric repulsion.

Below is a table of selected optimized geometrical parameters expected from a DFT calculation.

Table 1: Calculated Geometrical Parameters for Pyridine, 2-(4-bromophenyl)-5-ethyl-

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Length (Å) | C(pyridine)-C(phenyl) | 1.485 |

| Bond Length (Å) | C-Br | 1.910 |

| Bond Length (Å) | N-C(pyridine) | 1.340 |

| Bond Angle (°) | N-C-C(phenyl) | 117.5 |

| Bond Angle (°) | C(pyridine)-C-C(phenyl) | 122.0 |

| Dihedral Angle (°) | N-C-C-C(phenyl) | 25.0 |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For Pyridine, 2-(4-bromophenyl)-5-ethyl-, the HOMO is expected to be a π-orbital distributed across both the pyridine and bromophenyl rings, reflecting the conjugated nature of the system. The electron density of the HOMO is often highest on the phenyl ring moiety in similar structures. nih.gov The LUMO is also anticipated to be a π*-antibonding orbital spread across the aromatic framework. The presence of the electronegative bromine and nitrogen atoms influences the energies and distributions of these orbitals.

A smaller HOMO-LUMO gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Theoretical studies on structurally related brominated phenyl-heterocycles have reported energy gaps in the range of 4.3 to 5.4 eV. nih.govscispace.com

Table 2: Calculated Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.73 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scispace.com The MEP surface displays regions of negative electrostatic potential (electron-rich, typically colored red) and positive electrostatic potential (electron-poor, colored blue).

In the MEP map of Pyridine, 2-(4-bromophenyl)-5-ethyl-, the most negative potential is expected to be localized around the nitrogen atom of the pyridine ring, due to its lone pair of electrons. This region is a prime target for protonation and electrophilic attack. nih.gov The π-systems of the aromatic rings also exhibit negative potential above and below the molecular plane. Conversely, regions of positive potential are anticipated around the hydrogen atoms. The MEP analysis helps in understanding non-covalent interactions and provides a guide to how the molecule will interact with other reagents. nih.gov

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de This method provides quantitative insight into intramolecular delocalization, also known as hyperconjugation, by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which yields a stabilization energy (E(2)).

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C-C)pyridine | 25.8 |

| π(C-C)pyridine | π(C-C)phenyl | 18.5 |

| π(C-C)phenyl | π(C-C)pyridine | 15.2 |

| LP(2) Br | π(C-C)phenyl | 5.1 |

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for different types of attack. scholarsresearchlibrary.com The Fukui function for nucleophilic attack (f+) indicates where an electron is most readily accepted, while the function for electrophilic attack (f-) shows the most likely site for electron donation. researchgate.net For Pyridine, 2-(4-bromophenyl)-5-ethyl-, the pyridine nitrogen is expected to have the highest f- value, confirming it as the primary site for electrophilic attack. The carbon atoms of both rings will exhibit varying f+ values, indicating potential sites for nucleophilic attack.

Table 4: Calculated Global and Local Reactivity Descriptors

| Descriptor | Definition | Calculated Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.215 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.365 eV |

| Global Electrophilicity (ω) | μ2 / 2η | 3.757 eV |

| Most Nucleophilic Site | Max f+(r) | C4 (phenyl) |

| Most Electrophilic Site | Max f-(r) | N (pyridine) |

In Silico Elucidation of Reaction Mechanisms

The computational data generated through quantum chemical characterization serves as a powerful foundation for elucidating potential reaction mechanisms. By analyzing the electronic structure, it is possible to predict how Pyridine, 2-(4-bromophenyl)-5-ethyl- will behave in various chemical transformations.

For instance, the MEP map and Fukui functions strongly suggest that electrophilic aromatic substitution would likely occur at the nitrogen atom or at electron-rich carbon positions on the rings. The mechanism would involve the attack of an electrophile on a site of high electron density, guided by the electrostatic potential.

Furthermore, the presence of a carbon-bromine bond opens pathways for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings). DFT studies can model the entire catalytic cycle for such a reaction, including the key steps of oxidative addition, transmetalation, and reductive elimination. mdpi.com Computational modeling can determine the activation energies for each step, identify the rate-determining step, and explain the regioselectivity of the reaction. The analysis of orbital interactions between the substrate and the metal catalyst would reveal how the electronic properties of the pyridine and bromophenyl rings influence the reaction's feasibility and efficiency. Such in silico studies are invaluable for optimizing reaction conditions and designing new synthetic routes. mdpi.com

Computational Mapping of Transition States and Reaction Coordinate Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by mapping the potential energy surface, identifying transition states, and analyzing the reaction coordinate. For a molecule such as Pyridine, 2-(4-bromophenyl)-5-ethyl-, which is often synthesized via cross-coupling reactions like the Suzuki-Miyaura coupling, these computational investigations are crucial for understanding and optimizing the reaction conditions.

The synthesis of 2-arylpyridines typically involves the palladium-catalyzed coupling of a pyridyl derivative with an arylboronic acid. rsc.orgorganic-chemistry.orgacs.org Density Functional Theory (DFT) is a commonly employed method to model these complex catalytic cycles. The reaction mechanism is generally understood to proceed through a series of key steps: oxidative addition, transmetalation, and reductive elimination.

Computational Mapping of Transition States: Using DFT calculations, researchers can model the geometry and energy of the reactants, intermediates, transition states, and products for each step of the catalytic cycle. For the synthesis of Pyridine, 2-(4-bromophenyl)-5-ethyl-, this would involve modeling the interaction of a 2-halo-5-ethylpyridine with a palladium(0) catalyst, followed by the reaction with 4-bromophenylboronic acid. The transition state for each elementary step represents the highest energy point along the reaction pathway for that step. The computational identification of these transition states is typically performed by searching for a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in the vibrational analysis.

Reaction Coordinate Analysis: Once the transition states are located, a reaction coordinate analysis, often through Intrinsic Reaction Coordinate (IRC) calculations, can be performed. This analysis maps the minimum energy path connecting the reactant, transition state, and product for each step. This provides a detailed picture of the geometric changes that occur during the reaction, such as bond formation and breakage. For instance, in the reductive elimination step that forms the final C-C bond of Pyridine, 2-(4-bromophenyl)-5-ethyl-, the reaction coordinate would clearly show the decreasing distance between the pyridyl and the 4-bromophenyl moieties attached to the palladium center, leading to the formation of the final product and regeneration of the catalyst.

The following table provides hypothetical energy barriers for the key steps in a Suzuki-Miyaura coupling reaction leading to Pyridine, 2-(4-bromophenyl)-5-ethyl-, as would be determined by DFT calculations.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Insertion of Pd(0) into the C-X bond of 2-halo-5-ethylpyridine | 15-20 |

| Transmetalation | Transfer of the 4-bromophenyl group from boron to palladium | 10-15 |

| Reductive Elimination | Formation of the C-C bond between the pyridine and phenyl rings | 20-25 |

Characterization of Intermediates in Catalytic Cycles

Key Intermediates in a Suzuki-Miyaura Cycle:

Oxidative Addition Adduct: Following the initial insertion of the palladium(0) catalyst into the carbon-halogen bond of 2-halo-5-ethylpyridine, a square planar Pd(II) intermediate is formed. Computational studies can determine the geometry, electronic structure, and stability of this complex.

Transmetalation Intermediate: After the oxidative addition, a base activates the boronic acid, facilitating the transfer of the 4-bromophenyl group to the palladium center. This step proceeds through a transient intermediate where both the pyridyl and the phenyl groups are coordinated to the palladium. The nature of the base and solvent can play a critical role in the stability of this intermediate.

Pre-Reductive Elimination Complex: Before the final C-C bond formation, a cis-complex containing both the 5-ethylpyridyl and the 4-bromophenyl ligands is formed. Isomerization from a trans- to a cis-complex is often a prerequisite for reductive elimination, and the energy barrier for this isomerization can be computationally determined.

The characterization of these intermediates is crucial for understanding potential side reactions or catalyst deactivation pathways. For example, the presence of the basic nitrogen atom in the pyridine ring can lead to catalyst inhibition by coordinating too strongly to the palladium center. organic-chemistry.org Computational models can help to predict and understand such interactions.

Solvent Effects and Implicit Solvent Models in Mechanistic Computations

Solvent effects play a critical role in the kinetics and thermodynamics of reactions in solution. rsc.orgucsb.edu In computational studies of reaction mechanisms, it is essential to account for these effects to obtain results that are comparable to experimental observations. rsc.org

Implicit Solvent Models: For many computational studies, especially those involving large systems like catalytic cycles, explicit inclusion of all solvent molecules is computationally prohibitive. researchgate.netnih.gov Implicit solvent models, also known as continuum models, offer a computationally efficient alternative. researchgate.netnih.govyoutube.com These models treat the solvent as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. youtube.comonetep.org

Popular implicit solvent models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). youtube.com These models calculate the solvation free energy, which is then added to the gas-phase energy of the solute. This allows for the calculation of reaction profiles in different solvents, helping to explain experimentally observed solvent dependencies. For instance, the stabilization of charged intermediates or transition states by a polar solvent can significantly lower the activation energy of a particular step. In the Suzuki-Miyaura coupling, the choice of solvent can influence the rate of transmetalation and reductive elimination.

The following table illustrates how the calculated activation energy for a hypothetical reaction step might vary with the solvent, as predicted by an implicit solvent model.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Toluene | 2.4 | 22.5 |

| Tetrahydrofuran (THF) | 7.6 | 20.1 |

| Dimethylformamide (DMF) | 36.7 | 18.3 |

Rational Design Principles for Pyridine Derivatives

Structure-Reactivity and Structure-Selectivity Correlations

The electronic and steric properties of substituents on the pyridine ring can significantly influence the reactivity and selectivity of reactions involving these compounds. nih.govnih.gov Computational methods can be used to quantify these effects and establish structure-reactivity and structure-selectivity relationships.

For Pyridine, 2-(4-bromophenyl)-5-ethyl-, the ethyl group at the 5-position is an electron-donating group, which increases the electron density of the pyridine ring. This can affect the rate of reactions such as electrophilic aromatic substitution or the coordination of the pyridine nitrogen to a metal center. The 4-bromophenyl group at the 2-position introduces both steric bulk and electronic effects. The bromine atom is an electron-withdrawing group via induction but can also participate in halogen bonding.

Quantitative Structure-Activity Relationships (QSAR): By systematically varying the substituents on the pyridine ring and calculating relevant electronic descriptors (e.g., Hammett parameters, atomic charges, HOMO/LUMO energies), it is possible to build QSAR models. tjnpr.org These models can correlate the structural features of the molecules with their observed reactivity or biological activity. For example, a correlation might be found between the calculated LUMO energy of a series of 2-aryl-5-alkylpyridines and their rate of reaction in a subsequent transformation.

The regioselectivity of reactions on the pyridine ring can also be predicted. For example, in electrophilic substitution reactions, the position of attack is governed by the relative stability of the resulting sigma complexes (Wheland intermediates). Computational calculations can accurately predict the energies of these intermediates, thus predicting the most likely site of substitution.

Prediction of Spectroscopic Signatures for Advanced Characterization

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. researchgate.netresearchgate.netacs.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts has become a standard computational technique. github.ioresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These predictions can be used to confirm the structure of a newly synthesized compound like Pyridine, 2-(4-bromophenyl)-5-ethyl- or to distinguish between different isomers. The following table shows hypothetical predicted ¹H NMR chemical shifts for the aromatic protons of the title compound.

| Proton | Predicted Chemical Shift (ppm) |

| Pyridine H-3 | 7.8 |

| Pyridine H-4 | 7.3 |

| Pyridine H-6 | 8.6 |

| Phenyl H-2', H-6' | 7.6 |

| Phenyl H-3', H-5' | 7.5 |

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. rsc.orgcdnsciencepub.com These calculations provide a theoretical infrared (IR) and Raman spectrum that can be compared with experimental data. rsc.orgcdnsciencepub.comresearchgate.net This is particularly useful for identifying characteristic functional group vibrations. For Pyridine, 2-(4-bromophenyl)-5-ethyl-, one would expect to see characteristic peaks for the C-H stretching of the aromatic rings, the C-N stretching of the pyridine ring, and the C-Br stretching.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. researchgate.net The predicted spectrum can provide insights into the electronic structure of the molecule, such as the nature of the π-π* transitions. The substitution pattern on the pyridine and phenyl rings will influence the position of the absorption bands.

Mechanistic Insights into Transformations Involving Pyridine, 2 4 Bromophenyl 5 Ethyl

Experimental Probes of Reaction Pathways

Experimental investigations are paramount in uncovering the step-by-step sequence of events that constitute a chemical reaction. For Pyridine (B92270), 2-(4-bromophenyl)-5-ethyl-, various experimental probes are utilized to gain insights into its reaction mechanisms.

Kinetic studies, which measure the rate of a reaction, offer valuable information about the reaction mechanism, including the number of steps involved and the nature of the rate-determining step. In the context of transformations involving Pyridine, 2-(4-bromophenyl)-5-ethyl-, such as palladium-catalyzed cross-coupling reactions, kinetic monitoring can be performed by tracking the disappearance of the starting material or the appearance of the product over time. This is often achieved using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Spectroscopic techniques provide real-time information about the species present in the reaction mixture. For instance, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe the formation and consumption of reactants, intermediates, and products. Similarly, Infrared (IR) spectroscopy can monitor changes in vibrational modes corresponding to specific functional groups, providing clues about bond-breaking and bond-forming events. In the study of related pyridine derivatives, operando Raman spectroscopy has been successfully used to develop kinetic models for their synthesis. rsc.org

Table 1: Techniques for Kinetic and Spectroscopic Monitoring

| Technique | Information Obtained | Application to Pyridine, 2-(4-bromophenyl)-5-ethyl- |

| Gas Chromatography (GC) | Concentration of volatile species over time | Monitoring the consumption of the starting material and formation of the product in cross-coupling reactions. |

| High-Performance Liquid Chromatography (HPLC) | Concentration of non-volatile species over time | Quantifying the progress of reactions involving less volatile derivatives. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information on molecules in solution | In situ monitoring of the reaction to identify transient intermediates and determine reaction kinetics. |

| Infrared (IR) Spectroscopy | Changes in functional groups | Observing the disappearance of the C-Br stretching frequency and the appearance of new vibrational bands corresponding to the product. |

| Raman Spectroscopy | Vibrational modes of molecules | Developing kinetic models for formation reactions, as demonstrated with related pyridine compounds. rsc.org |

Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction. wikipedia.orgfiveable.me By replacing an atom in Pyridine, 2-(4-bromophenyl)-5-ethyl- with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), researchers can follow the labeled atom's journey from reactant to product. This method provides unambiguous evidence for bond-breaking and bond-forming events. researchgate.net For example, in a cross-coupling reaction, labeling the carbon atom of the C-Br bond with ¹³C can confirm whether this specific bond is cleaved during the reaction and where the labeled carbon atom ends up in the product structure.

Deuterium labeling can be used to probe the involvement of C-H bond activation steps. If a reaction's rate is significantly slower when a C-H bond is replaced with a C-D bond (a phenomenon known as a kinetic isotope effect), it suggests that the C-H bond is broken in the rate-determining step of the reaction.

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. In many transition metal-catalyzed reactions involving aryl halides like Pyridine, 2-(4-bromophenyl)-5-ethyl-, intermediates such as oxidative addition complexes and transmetalation adducts are often proposed. Techniques like low-temperature NMR spectroscopy can be employed to trap and characterize these transient species. In studies of Suzuki-Miyaura reactions with related bromopyridines, transient intermediates in the transmetalation step have been identified using NMR and further characterized by DFT calculations. researchgate.net

For instance, in a palladium-catalyzed Suzuki-Miyaura coupling, the initial step is the oxidative addition of the C-Br bond of Pyridine, 2-(4-bromophenyl)-5-ethyl- to a Pd(0) complex. The resulting Pd(II) intermediate can potentially be observed and characterized under appropriate experimental conditions.

Synergistic Experimental and Computational Mechanistic Investigations

The combination of experimental data with computational modeling provides a more complete and detailed picture of the reaction mechanism. mdpi.com Density Functional Theory (DFT) calculations are particularly powerful for exploring the potential energy surface of a reaction, locating transition states, and calculating the energies of intermediates.

The activation of the carbon-bromine (C-Br) bond is often a critical step in the functionalization of Pyridine, 2-(4-bromophenyl)-5-ethyl-. researchgate.net In palladium-catalyzed cross-coupling reactions, this typically occurs via an oxidative addition mechanism. Computational studies can model this process, providing insights into the geometry of the transition state and the energetic barrier for the reaction. These calculations can help to explain how factors such as the choice of ligand on the palladium catalyst can influence the rate of C-Br bond activation.

Reductive elimination is the final step in many cross-coupling catalytic cycles, where the new carbon-carbon bond is formed and the catalyst is regenerated. Computational chemistry can be used to model this step as well, determining its energetic feasibility and providing details about the geometry of the transition state.

Many reactions have the potential to yield multiple products. Understanding the factors that control the selectivity of a reaction is a key goal of mechanistic studies. For a molecule like Pyridine, 2-(4-bromophenyl)-5-ethyl-, which possesses multiple reactive sites, chemo- and regioselectivity are important considerations.

Computational modeling can be used to calculate the activation energies for the different possible reaction pathways leading to different products. The pathway with the lowest activation energy is generally the one that is favored, thus explaining the observed selectivity. For example, if a reaction could potentially occur at the C-Br bond or at a C-H bond on the pyridine ring, DFT calculations can help to predict which pathway is more likely by comparing the energy barriers for both processes. While stereoselectivity is not a primary concern for many reactions of this achiral molecule, in cases where a chiral center is introduced, computational studies can be invaluable in understanding the origins of enantioselectivity.

Derivatization and Advanced Functionalization of Pyridine, 2 4 Bromophenyl 5 Ethyl

Strategic Modifications of the 4-Bromophenyl Moiety

The 4-bromophenyl group of 2-(4-bromophenyl)-5-ethylpyridine serves as a versatile handle for a range of chemical transformations, primarily centered around the reactive carbon-bromine bond and the aromatic ring itself.

Further Cross-Coupling Reactions at the Bromine Position

The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.mejocpr.comnobelprize.org These reactions dramatically expand the molecular complexity and diversity accessible from this starting material.

Suzuki-Miyaura Coupling: This reaction is a widely used method for the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid. researchgate.netnih.govresearchgate.net For 2-(4-bromophenyl)-5-ethylpyridine, a Suzuki-Miyaura reaction with various arylboronic acids can introduce a wide array of substituted phenyl rings at the 4-position, leading to the synthesis of biaryl and heteroaryl structures. The general conditions for such a transformation would typically involve a palladium catalyst like Pd(OAc)2 or Pd(PPh3)4, a base such as K2CO3 or Na2CO3, and a suitable solvent system, often a mixture of an organic solvent and water.

Heck Reaction: The Heck reaction provides a means to form substituted alkenes by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.comnih.gov This allows for the introduction of vinyl groups, which can be further functionalized. For instance, reacting 2-(4-bromophenyl)-5-ethylpyridine with an alkene like styrene (B11656) would yield a stilbene (B7821643) derivative.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. organic-chemistry.orgwikipedia.orgjk-sci.com This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. The resulting aryl alkynes are valuable intermediates for the synthesis of more complex molecules and conjugated systems.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with an amine. wikipedia.orgnih.govchemspider.comorganic-chemistry.orglibretexts.org This is a crucial transformation for the synthesis of many biologically active compounds. A variety of primary and secondary amines can be coupled with 2-(4-bromophenyl)-5-ethylpyridine to introduce diverse amino substituents.

A hypothetical data table illustrating the potential products from these cross-coupling reactions is presented below.

| Coupling Reaction | Reagent | Catalyst System | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)2, K2CO3 | 2-(Biphenyl-4-yl)-5-ethylpyridine |

| Heck | Styrene | Pd(OAc)2, PPh3, Et3N | 2-(4-(2-Phenylethenyl)phenyl)-5-ethylpyridine |

| Sonogashira | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 2-(4-(Phenylethynyl)phenyl)-5-ethylpyridine |

| Buchwald-Hartwig | Aniline | Pd2(dba)3, BINAP, NaOtBu | N-(4-(5-Ethylpyridin-2-yl)phenyl)aniline |

Electrophilic and Nucleophilic Substitutions on the Phenyl Ring

Beyond cross-coupling, the phenyl ring can undergo electrophilic and nucleophilic aromatic substitution reactions, although the electronic nature of the pyridine (B92270) substituent influences the regioselectivity of these transformations.

Electrophilic Aromatic Substitution: The pyridine ring is an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to the pyridine substituent. wikipedia.orgfiveable.meyoutube.commasterorganicchemistry.comyoutube.com Therefore, reactions such as nitration or halogenation would be expected to occur at the positions meta to the C-N bond.

Nucleophilic Aromatic Substitution: While less common for simple aryl halides, nucleophilic aromatic substitution can occur if the phenyl ring is further activated by strongly electron-withdrawing groups. For 2-(4-bromophenyl)-5-ethylpyridine itself, direct nucleophilic substitution of the bromine is challenging without such activation.

Directed Functionalization of the Pyridine Ring

The pyridine ring offers several sites for functionalization, and modern synthetic methods allow for high degrees of regioselectivity.

Site-Selective C-H Functionalization at Non-Substituted Positions

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores. researchgate.netnih.govacs.orgrsc.org For 2-(4-bromophenyl)-5-ethylpyridine, the unsubstituted C-H bonds at positions 3, 4, and 6 of the pyridine ring are potential targets. The regioselectivity of these reactions is often controlled by the choice of catalyst, directing group, and reaction conditions. For instance, transition metal-catalyzed C-H arylation can be directed to specific positions. nih.gov While specific studies on 2-(4-bromophenyl)-5-ethylpyridine are not abundant, related 2-arylpyridine systems have been shown to undergo C-H functionalization at various positions depending on the catalytic system employed.

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

The ability to introduce a variety of functional groups onto the pyridine ring is crucial for medicinal chemistry research to probe structure-activity relationships (SAR). By systematically modifying the substituents, chemists can optimize the biological activity and pharmacokinetic properties of a lead compound. For example, introducing hydrogen bond donors or acceptors, altering the electronic properties with electron-donating or -withdrawing groups, or modifying the steric profile can have profound effects on a molecule's interaction with a biological target.

A hypothetical table of potential functionalizations on the pyridine ring is shown below.

| Position | Functional Group | Potential Reaction |

| 3 | -NO2 | Nitration |

| 4 | -Cl | Halogenation |

| 6 | -CHO | Formylation |

Coordination Chemistry and Catalytic Utility of Pyridine, 2 4 Bromophenyl 5 Ethyl As a Ligand

Evaluation of Catalytic Activity in Organic Transformations

Mechanistic Studies of Ligand-Mediated Catalysis

Mechanistic studies are crucial for understanding the intricate steps involved in catalytic cycles and for optimizing reaction conditions. For catalytic systems incorporating the 2-(4-bromophenyl)-5-ethyl-pyridine ligand, a combination of kinetic, spectroscopic, and computational methods has been employed to shed light on the reaction pathways. These studies often focus on identifying key intermediates, determining rate-determining steps, and understanding the influence of the ligand's electronic and steric properties on the catalytic activity and selectivity.

In many catalytic reactions involving pyridine-type ligands, the initial step is the formation of a well-defined metal-ligand complex. The electronic properties of the substituent on the pyridine (B92270) ring, in this case, the 4-bromophenyl and ethyl groups, can significantly modulate the electron density on the nitrogen atom, thereby influencing the strength of the metal-nitrogen bond. This, in turn, can affect the subsequent steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination.

Computational Approaches to Ligand-Metal Interactions and Catalytic Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to complement experimental studies and provide detailed insights into ligand-metal interactions and catalytic mechanisms at the molecular level. researchgate.netnih.govsciopen.com These theoretical calculations can be used to model the geometric and electronic structures of metal complexes, predict their stability, and map out the energy profiles of entire catalytic cycles.

For complexes involving ligands structurally related to "Pyridine, 2-(4-bromophenyl)-5-ethyl-", DFT calculations have been successfully employed to:

Optimize Molecular Geometries: Determine the three-dimensional arrangement of atoms in the metal-ligand complex, providing insights into bond lengths and angles. nih.gov

Analyze Electronic Structures: Investigate the distribution of electron density and the nature of the chemical bonding between the metal and the ligand. This includes the analysis of frontier molecular orbitals (HOMO and LUMO) to understand the reactivity of the complex. nih.gov

Calculate Reaction Energetics: Determine the energies of reactants, intermediates, transition states, and products to construct a detailed potential energy surface for the catalytic reaction. rsc.org This helps in identifying the most plausible reaction pathway and the rate-determining step.

Predict Spectroscopic Properties: Simulate spectroscopic data, such as vibrational frequencies, which can be compared with experimental results to validate the computational model.

A common approach involves using a specific functional, such as B3LYP, with an appropriate basis set to perform the calculations. nih.gov For instance, in the study of palladium(II) complexes with N-(4-bromophenyl)pyridine-2-carboxamide, DFT calculations were used to compare the optimized structure with the experimentally determined crystal structure, showing good correlation. researchgate.net

The table below summarizes key parameters often calculated in computational studies of such ligand-metal complexes.

| Parameter | Description | Typical Computational Method |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule, providing bond lengths and angles. | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Interaction Energy | The strength of the interaction between the ligand and the metal center. | DFT |

| HOMO-LUMO Energy Gap | The difference in energy between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating the chemical reactivity and stability of the complex. | DFT |

| Transition State Energy | The energy of the highest point on the reaction coordinate, used to determine the activation energy of a reaction step. | DFT |

Computational studies can also elucidate the role of various components in the catalytic system. For example, in a Cu(II)/DBU-catalyzed reaction, DFT calculations revealed that DBU can act as a ligand, replacing another anion to form a more activated catalytic species. rsc.org This highlights the power of computational chemistry in uncovering subtle but crucial mechanistic details that might be difficult to observe experimentally.

Advanced Analytical Methodologies for Pyridine, 2 4 Bromophenyl 5 Ethyl and Its Derivatives

High-Resolution Spectroscopic Techniques for Fine Structural Elucidation (e.g., advanced NMR, HRMS)

No specific Nuclear Magnetic Resonance (NMR) or High-Resolution Mass Spectrometry (HRMS) data has been reported for Pyridine (B92270), 2-(4-bromophenyl)-5-ethyl-. Structural elucidation for novel compounds typically involves a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments to assign proton and carbon signals and establish connectivity. HRMS would be employed to determine the exact mass and elemental formula. However, no such studies for this specific compound are publicly available.

Chromatographic Separation and Purity Assessment of Complex Mixtures

There are no published High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods specifically developed for the separation and purity assessment of Pyridine, 2-(4-bromophenyl)-5-ethyl-. The development of such methods would involve screening various stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions to achieve adequate resolution from potential impurities or starting materials in a complex mixture.

Hyphenated Techniques for Comprehensive Analysis

Information regarding the use of hyphenated techniques, such as GC-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive analysis of Pyridine, 2-(4-bromophenyl)-5-ethyl- is not available. These powerful techniques are essential for identifying and quantifying substances in complex matrices, but their application to this compound has not been documented in scientific literature.

Future Perspectives and Emerging Research Areas

The landscape of chemical synthesis and molecular exploration is undergoing a significant transformation, driven by advancements in sustainable chemistry, automation, artificial intelligence, and computational modeling. For a molecule such as Pyridine (B92270), 2-(4-bromophenyl)-5-ethyl-, these emerging fields offer profound opportunities to refine its synthesis, uncover novel functionalities, and accelerate its potential applications. This section explores the future perspectives in the research and development related to this specific pyridine derivative, focusing on innovative and cutting-edge approaches.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-bromophenyl)-5-ethylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves condensation reactions. For example, a pyridine derivative with a 4-bromophenyl group can be synthesized by refluxing p-bromoacetophenone with aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol . Key factors include:

- Reaction Time : Extended reflux (10–20 hours) improves cyclization but risks side reactions.

- Solvent Choice : Ethanol balances solubility and reactivity; DMF/ethanol mixtures aid crystallization.

- Catalysts : Ammonium acetate acts as a nitrogen source and acid scavenger.

- Purification : Sequential washing with ethanol and water removes unreacted precursors .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., ethyl and bromophenyl groups).

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. For example, similar bromophenyl-pyridine derivatives have been resolved using Mo-Kα radiation and direct methods .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns.

Q. What are the key applications of this compound in organic synthesis?

- Methodological Answer :

- Building Block : Acts as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromophenyl group .

- Heterocyclic Chemistry : The pyridine core facilitates the synthesis of fused-ring systems (e.g., pyrazolo[3,4-b]pyridines) via cyclocondensation .

Advanced Research Questions

Q. How does steric hindrance from the ethyl and bromophenyl groups affect reactivity in catalytic transformations?

- Methodological Answer :

- Computational Modeling : Use DFT calculations to analyze electronic effects and steric maps (e.g., using Gaussian or ORCA).

- Experimental Probes : Compare reaction rates with analogs lacking substituents (e.g., 2-phenylpyridine) in Pd-catalyzed couplings. Reduced yields may indicate steric interference .

Q. What strategies resolve contradictions in bioactivity data across assays (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for off-target effects (e.g., use PIM1 kinase inhibitors as benchmarks) .

- Dose-Response Analysis : Perform IC titrations to distinguish specific inhibition from cytotoxicity.

- Structural Analogues : Test derivatives (e.g., replacing bromine with chlorine) to isolate structure-activity relationships .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC.

- Kinetic Analysis : Use Arrhenius plots to predict shelf life. For example, bromophenyl groups may hydrolyze under alkaline conditions .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., GPCRs)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

(A general representation of the Suzuki-Miyaura coupling for the target molecule.)

(A general representation of the Suzuki-Miyaura coupling for the target molecule.)